Sibenadet hydrochloride, formerly known as Viozan™, is a dual agonist of both dopamine D2 receptors and β2-adrenoceptors. [] It was investigated as a potential treatment for the symptoms of chronic obstructive pulmonary disease (COPD) due to its unique dual-action mechanism. [] While Sibenadet demonstrated some positive effects in preclinical and early clinical studies, its development was ultimately discontinued due to a lack of sustained benefit in large-scale clinical efficacy studies. []
Sibenadet is categorized under adrenergic β2-agonists. These compounds are known for their ability to activate β2-adrenergic receptors, leading to bronchodilation. Sibenadet is particularly significant due to its long-acting properties, making it suitable for once-daily inhalation therapy in managing asthma and chronic obstructive pulmonary disease. The compound's development is part of ongoing research aimed at improving the efficacy and safety of β2-agonists in clinical settings .
The synthesis of Sibenadet involves several sophisticated chemical reactions. One notable method includes the use of carbonyl sulfide in a domino reaction with disulfides to form benzothiazolone derivatives. This approach is advantageous because it minimizes by-products and enhances yield under mild conditions. The synthesis typically requires precise control over temperature and reaction time to optimize the formation of the desired product .
Sibenadet's molecular structure features a benzothiazolone core, which is essential for its biological activity. The compound's structure can be represented as follows:
where , , , , and denote the number of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms respectively. The presence of functional groups such as hydroxyls and amines contributes to its pharmacological properties.
Sibenadet participates in various chemical reactions typical for β2-agonists, including:
The mechanism by which Sibenadet exerts its effects involves binding to β2-adrenoceptors located on airway smooth muscle cells. Upon binding, it activates adenylate cyclase, leading to increased levels of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels result in relaxation of bronchial smooth muscle, leading to bronchodilation.
Sibenadet possesses distinct physical and chemical properties that influence its therapeutic efficacy:
Sibenadet is primarily used in clinical settings as a bronchodilator for patients suffering from asthma and chronic obstructive pulmonary disease. Its long-acting formulation allows for once-daily dosing, improving patient compliance compared to short-acting alternatives.
Sibenadet hydrochloride (C₂₂H₂₉ClN₂O₅S₂, MW 501.06 g/mol) is a dual D₂ dopamine receptor/β₂-adrenoceptor agonist with bronchodilator activity [7]. Its molecular structure features a benzothiazolone core linked to a phenylsulfonyl moiety via an ethylamine spacer, with hydrochloride salt formation occurring at the tertiary amine group. The crystalline lattice exhibits complex supramolecular arrangements dominated by specific intermolecular interactions.
Solid-state analyses reveal that Form I, the commercially relevant polymorph, adopts a layered structure stabilized by intermolecular hydrogen bonds between benzothiazolone moieties. Key interactions include:
Table 1: Hydrogen Bonding Parameters in Sibenadet HCl Polymorphs
Interaction Type | Form I Distance (Å) | Form II Distance (Å) | Geometric Role |
---|---|---|---|
N–H∙∙∙O (Amide) | 2.87 | Not resolved | Dimeric pairing |
O–H∙∙∙N | 2.62 | Similar to Form I | Chain propagation |
C=O∙∙∙H–C (Aromatic) | 3.15 | ~3.20 | Layer stabilization |
Form II, though lacking a solved crystal structure, demonstrates nearly identical benzothiazolone hydrogen bonding via high-resolution ¹H double-quantum solid-state NMR. The DQ build-up curves indicate comparable proton-proton proximities (2.62 Å for NH pairs), confirming similar intermolecular connectivity despite differences in long-range order [2] [8].
High-resolution ¹H NMR spectroscopy captures dynamic differences between polymorphs:
Table 2: Solid-State NMR Parameters for Sibenadet HCl Polymorphs
Parameter | Form I | Form II | Interpretation |
---|---|---|---|
¹H T₁ρ Relaxation (ms) | 8.2 | 12.7 | Higher mobility in Form II |
¹³C Shift (C=O, ppm) | 172.5 | 174.4 | Stronger H-bonding in Form II |
DQ Build-up Rate | Fast | Slower | Differential H-H proximities |
Three polymorphs (I, II, III) exhibit enantiotropic relationships with distinct stability domains:
The stability order follows lattice energy differences arising from packing efficiency: Form I > Form II > Form III, correlating with their respective melting points and enthalpies of fusion.
Polymorph distribution is critically dependent on crystallization parameters:
Sibenadet hydrochloride is a low-solubility compound (<100 μg/mL), placing it in BCS Class II/IV:
The dissolution profile follows the Noyes-Whitney model, with rate limitation by the diffusion layer thickness (h = 32 ± 5 μm) and polymorph-dependent solubility gradients. Conversion to Form III yields a transient 2.1-fold solubility enhancement, but this effect is kinetically unsustainable [3] [10].
Stability assessments reveal critical moisture sensitivity:
Table 3: Stability Profile of Sibenadet HCl Form I
Stress Condition | Degradation Products | Kinetics (k, day⁻¹) | Physical Changes |
---|---|---|---|
40°C/75% RH, 30d | Sulfonic acid derivative (3.2%) | 0.0011 | Crystal habit modification |
UV light, 1.2 M lux·h | Quinone analog (12.7%) | 0.042 | Yellow discoloration (Δb*=8) |
pH 2.0, 37°C, 14d | Des-ethyl metabolite (9.8%) | 0.0075 | Amorphization (15%) |
Solid-state stability is enhanced by the rigid hydrogen-bonded network, with Form I maintaining crystallinity for >36 months at 25°C/60% RH when packaged with desiccants [3].
Table 4: Compound Nomenclature for Sibenadet Hydrochloride
Identifier Type | Designation | Source |
---|---|---|
Systematic Name | 7-[(2-Aminoethyl)sulfonyl]-4-hydroxy-N-[2-[4-(2-phenylethoxy)phenyl]ethyl]-1,3-benzothiazol-2(3H)-one hydrochloride | [1] |
CAS Registry | 154189-24-9 | [7] |
Synonyms | AR-C68397AA; Viozan™ | [3] [7] |
Molecular Formula | C₂₂H₂₉ClN₂O₅S₂ | [1] |
IUPAC Name | 4-Hydroxy-7-[2-(methylsulfamoyl)ethyl]-3-[2-[4-(2-phenylethoxy)phenyl]ethyl]-1,3-benzothiazol-2-one hydrochloride | [7] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7